sym-Homo Spermidine-d4 Trihydrochloride

描述

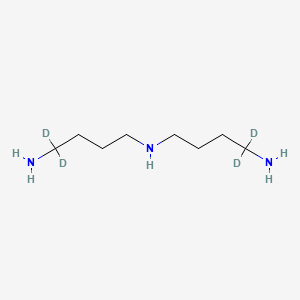

sym-Homo Spermidine-d4 Trihydrochloride: is an isotopically labeled analogue of Spermidine. This compound is often used in biochemical and proteomics research due to its unique properties and applications. The isotopic labeling allows for detailed tracking and analysis in various experimental setups.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sym-Homo Spermidine-d4 Trihydrochloride involves the incorporation of deuterium atoms into the Spermidine molecule. This process typically includes the following steps:

Starting Material: The synthesis begins with the preparation of Spermidine.

Deuterium Incorporation: Deuterium atoms are introduced into the Spermidine molecule through specific chemical reactions, often involving deuterated reagents.

Purification: The resulting compound is purified to obtain sym-Homo Spermidine-d4.

Trihydrochloride Formation: The final step involves converting the deuterated Spermidine into its trihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product .

化学反应分析

Types of Reactions: sym-Homo Spermidine-d4 Trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

科学研究应用

Chemistry: In chemistry, sym-Homo Spermidine-d4 Trihydrochloride is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and kinetics by providing detailed insights into molecular transformations.

Biology: In biological research, this compound is utilized to study metabolic pathways and enzyme interactions. Its isotopic labeling allows for precise tracking of metabolic processes in vivo and in vitro.

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Spermidine analogues. It aids in the development of new therapeutic agents by providing detailed information on drug metabolism and distribution.

Industry: In the industrial sector, this compound is employed in the production of isotopically labeled compounds for various applications, including drug development and environmental monitoring .

作用机制

The mechanism of action of sym-Homo Spermidine-d4 Trihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: It interacts with enzymes involved in polyamine metabolism, affecting their activity and function.

Modulating Gene Expression: The compound can influence gene expression by interacting with DNA and RNA, leading to changes in cellular processes.

Altering Cellular Signaling: It affects cellular signaling pathways, modulating various physiological responses.

相似化合物的比较

Spermidine: The parent compound, used in various biological and chemical studies.

sym-Homo Spermidine: The non-deuterated analogue of sym-Homo Spermidine-d4 Trihydrochloride.

N1-(4-Aminobutyl)-1,4-butanediamine: Another analogue with similar properties and applications.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in experimental setups. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

生物活性

sym-Homo Spermidine-d4 Trihydrochloride is a deuterated analog of the polyamine sym-homospermidine, which is known for its involvement in various biological processes, including cellular growth and differentiation. This compound has garnered attention in research due to its potential therapeutic applications, particularly in oncology and neurobiology.

- Molecular Formula: CHDN·3HCl

- Molecular Weight: 272.68 g/mol

- CAS Number: 856869-03-9

- Purity: >95%

The presence of deuterium (D) in the structure allows for enhanced tracking in biological studies, making it a valuable tool in metabolic research.

This compound functions primarily as a polyamine that interacts with various cellular targets. Polyamines are known to stabilize DNA and RNA structures, modulate enzyme activities, and influence cell signaling pathways. The deuterated form may also provide insights into metabolic pathways due to its distinct isotopic signature.

1. Cell Proliferation and Growth

Research indicates that polyamines, including sym-homospermidine, play critical roles in cell proliferation. Studies have shown that the application of sym-Homo Spermidine-d4 can enhance the growth of certain cell lines, suggesting its potential as a growth factor in tissue engineering and regenerative medicine.

2. Neuroprotective Effects

Preliminary studies suggest that sym-Homo Spermidine-d4 may exhibit neuroprotective properties. Its ability to modulate oxidative stress and promote neuronal survival has been investigated in models of neurodegenerative diseases.

3. Anticancer Properties

sym-Homo Spermidine-d4 has been evaluated for its anticancer potential. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with polyamine metabolism is considered a mechanism through which it exerts its anticancer effects.

Case Studies

Analytical Techniques

To assess the biological activity of sym-Homo Spermidine-d4, various analytical techniques are employed:

- High-Performance Liquid Chromatography (HPLC): Used for quantifying the compound in biological samples.

- Mass Spectrometry (MS): Provides detailed information on molecular weight and structure.

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of the compound.

属性

IUPAC Name |

N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODZHRGDSPLRMD-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCNCCCC([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747888 | |

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856869-03-9 | |

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。